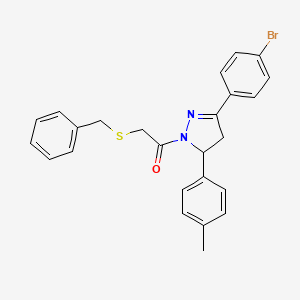

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:

Step 1: Synthesis of the core dihydropyrazole framework through the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.

Step 2: Introduction of the bromophenyl group via electrophilic aromatic substitution.

Step 3: Formation of the benzylthio group using thiol-ene reactions or thioetherification, typically involving a thiolate anion and a benzyl halide under basic conditions.

Industrial Production Methods

In industrial settings, the production may involve:

Optimization of reaction conditions for scale-up, ensuring high yields and purity.

Use of continuous flow reactors for better control over reaction parameters.

Implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions at the sulfur or aromatic rings, producing sulfoxides or sulfonic acids.

Reduction: Hydrogenation of the double bonds or reduction of the aromatic ring can lead to a variety of reduced products.

Common Reagents and Conditions

Oxidation: Typical oxidants include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Halogenation with bromine or nitration with nitric acid in the presence of sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfonic acids.

Reduction: Reduced aromatic or aliphatic derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of appropriate thiol and ketone precursors under controlled conditions. The process often utilizes solvents such as ethanol and bases like triethylamine to facilitate the reaction. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds similar to this pyrazole have shown inhibitory effects on lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines, with some derivatives achieving IC50 values below 10 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Studies have demonstrated that certain pyrazole derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein function, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This is particularly relevant in conditions such as arthritis, where inflammation plays a critical role in disease progression.

Photovoltaic Materials

In material science, compounds like this compound are being explored for their potential use in organic photovoltaic devices . Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been studied to enhance the thermal and mechanical properties of materials. Such modifications can lead to the development of advanced materials with tailored properties for specific applications in coatings or composites.

Case Study 1: Anticancer Activity Evaluation

In a study published in 2020, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that modifications on the phenyl rings significantly affected cytotoxicity, with some compounds exhibiting IC50 values lower than 10 µM against breast cancer cells .

Case Study 2: Antimicrobial Screening

A comprehensive screening of pyrazole derivatives against a panel of microorganisms revealed that certain compounds displayed potent antibacterial activity. The structure-activity relationship analysis indicated that substituents on the benzene ring could enhance activity against specific bacterial strains .

Mecanismo De Acción

The exact mechanism of action depends on the specific application:

Pharmacological Effects: Interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Catalytic Activity: Coordination with metal centers to facilitate chemical transformations.

Material Properties: Influence on electronic or optical properties through its molecular structure and interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(benzylthio)-1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-(methylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-(ethylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Uniqueness

The unique combination of benzylthio and bromophenyl groups in 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone contributes to its distinct chemical reactivity and potential applications. Compared to its analogs, it offers a unique balance of electronic and steric properties, making it valuable in specific chemical transformations and research applications.

Actividad Biológica

The compound 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

- Benzylthio Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- 4-Bromophenyl Moiety : Enhances lipophilicity and may influence binding affinity to receptors.

- p-Tolyl Group : Increases steric hindrance which may affect the compound's biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiol functionalities exhibit a range of biological activities, including:

- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth by interfering with cellular processes.

- Antimicrobial Properties : The presence of the benzylthio group may enhance the antimicrobial efficacy against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways that lead to therapeutic effects.

- Oxidative Stress Induction : Some studies suggest that compounds with similar scaffolds can induce oxidative stress in target cells, leading to apoptosis.

Antitumor Activity

A study conducted by researchers synthesized a series of pyrazole derivatives and evaluated their antitumor activity. The results indicated that modifications to the phenyl moiety could significantly enhance antitumor properties through the inhibition of tubulin polymerization, a critical process in cell division .

Antimicrobial Activity

In another investigation, compounds structurally related to this compound were tested against various bacterial strains. The results demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2OS/c1-18-7-9-21(10-8-18)24-15-23(20-11-13-22(26)14-12-20)27-28(24)25(29)17-30-16-19-5-3-2-4-6-19/h2-14,24H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVJIHMXROMDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.